molecular formula C25H27N5O3 B2971509 N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1797085-03-0

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2971509
CAS No.: 1797085-03-0
M. Wt: 445.523
InChI Key: HUOCCKDYZKSFHJ-UHFFFAOYSA-N
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Description

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a pyridinyl moiety. The ethyl linker connects this pyrazole unit to a pyrrolidine-5-one carboxamide scaffold, which is further substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-33-20-6-4-5-19(14-20)29-16-18(13-24(29)31)25(32)27-11-12-30-23(17-8-9-17)15-22(28-30)21-7-2-3-10-26-21/h2-7,10,14-15,17-18H,8-9,11-13,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOCCKDYZKSFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=CC(=N3)C4=CC=CC=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the cyclopropyl and pyridinyl groups. The final steps involve the attachment of the methoxyphenyl and oxopyrrolidine groups under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application.

Comparison with Similar Compounds

Core Structure Comparison

All analogues share the pyrrolidine-5-one carboxamide backbone but vary in substituents and adjacent heterocycles:

Compound Name Key Substituents Heterocyclic Components Molecular Weight
Target Compound 3-Methoxyphenyl, cyclopropyl, pyridin-2-yl Pyrazole, pyridine ~464.5 g/mol (estimated)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, isopropyl Thiadiazole ~363.4 g/mol
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 3,4-Dimethylphenyl, trifluoromethyl Pyrazole 434.5 g/mol

Key Observations :

  • The pyridin-2-yl substituent in the target compound may offer distinct hydrogen-bonding or metal-coordination capabilities compared to the thiadiazole in or trifluoromethyl in .

NMR and Electronic Environment Analysis

Evidence from NMR studies (Figure 6 in ) highlights that substituent changes in regions analogous to the pyrazole and pyrrolidinone moieties significantly alter chemical shifts. For example:

  • In the target compound, the cyclopropyl group (steric) and pyridinyl (electron-deficient) may induce upfield/downfield shifts in adjacent protons compared to trifluoromethyl (strong electron-withdrawing) or thiadiazole (polarizable sulfur atom) groups .

Functional Implications of Substituent Differences

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the methoxyphenyl group in the target compound may balance hydrophilicity and membrane permeability.
  • Metabolic Stability : The pyridinyl group in the target compound could undergo oxidative metabolism via CYP450 enzymes, whereas the thiadiazole in might exhibit slower metabolic clearance due to sulfur’s resistance to oxidation .

Binding and Selectivity

  • The pyridin-2-yl moiety in the target compound may mimic nicotinamide or adenine in enzyme binding pockets (e.g., kinases), unlike the non-aromatic trifluoromethyl group in or the planar thiadiazole in .

Biological Activity

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyclopropyl group : Enhances lipophilicity and may influence binding interactions.
  • Pyridine ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrazole moiety : Known for various pharmacological activities.

The molecular formula is C19H24N6O2C_{19}H_{24}N_{6}O_{2} with a molecular weight of 400.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notable mechanisms include:

  • Inhibition of Kinases : Similar compounds with pyrazole moieties have shown inhibitory effects on kinases, particularly those involved in cancer pathways, such as MAPK and PI3K pathways .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, which is a common characteristic of pyridine-containing compounds .

Biological Activity Overview

Activity Type Description Reference
AnticancerPotential to inhibit tumor growth through kinase inhibition.
Anti-inflammatoryReduces levels of TNFα and other inflammatory markers.
Enzyme InhibitionBinds to dihydrofolate reductase (DHFR) and other key enzymes.

Case Studies and Research Findings

  • Anticancer Activity : A study screened a library of compounds similar to this compound against multicellular spheroids, revealing significant cytotoxic effects against various cancer cell lines . The compound's structure suggests it may act similarly to known anticancer agents by targeting specific signaling pathways.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can effectively reduce inflammation in vivo by modulating cytokine release in models of endotoxemia . This suggests that this compound could be beneficial in treating inflammatory diseases.

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